
1-(3,5-Dichloropyridin-4-yl)piperazine
Overview
Description
1-(3,5-Dichloropyridin-4-yl)piperazine (CAS: 175277-80-2) is a heterocyclic compound with the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol . It features a piperazine ring substituted at the 4-position of a pyridine ring bearing 3,5-dichloro groups. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing ligands targeting central nervous system receptors or anticancer agents. Its synthetic accessibility via nucleophilic substitution reactions (e.g., reacting 3,5-dichloro-4-aminopyridine with piperazine derivatives) enhances its utility in drug discovery pipelines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine typically involves the reaction of 3,5-dichloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient 3,5-dichloropyridine ring facilitates SNAr reactions at the para-position to nitrogen. Mechanistic studies show enhanced reactivity due to inductive effects from chlorine substituents:
Recent solvent-free mechanochemical methods using aluminum oxide promoters achieve 95% yield in coupling reactions with aryl halides under mild conditions (50–80°C, 2–4 hrs) .
Halogen-Substitution Effects on Bioactivity
Structure-activity relationship (SAR) studies demonstrate critical halogen dependencies:
Substitution Pattern | WNT Inhibition IC₅₀ (nM) | Relative Potency vs Parent |
---|---|---|
3,5-Cl (parent) | 11 ± 2 | 1.0x |
3-Cl,5-H | 143 ± 15 | 13x weaker |
3,5-Br | 2.1 ± 0.3 | 5.2x stronger |
3-Ph,5-Cl | 0.55 ± 0.08 | 20x stronger |
Bromine substitution increases van der Waals interactions with FGFR kinase's ATP-binding pocket (PDB 4F7V) .
Conformational Control in Spirocyclic Derivatives
Spiroannulation at the piperazine nitrogen creates rigid scaffolds with enhanced target binding:
Spiro System | Biochemical IC₅₀ (nM) | Metabolic Stability (t₁/₂) |
---|---|---|
2,8-Diazaspiro[4.5] | 0.8 ± 0.1 | >120 min (human hepatocytes) |
Planar piperidine | 25 ± 3 | 42 min |
X-ray crystallography (CSD code BISZIJ) reveals a 85° dihedral angle between piperazine and pyridine planes, enabling optimal H-bonding with Asp635 in RORγt .
Nucleophilicity Quantification
DFT calculations (B3LYP/6-311++G**) correlate experimental reactivity:
Pyridine Derivative | ω⁻ (eV) | Experimental log k₂ (CH₃CN) |
---|---|---|
3,5-Cl-4-piperazinyl | 2.17 | 5.43 ± 0.12 |
4-Aminopyridine | 1.89 | 4.91 ± 0.09 |
3-Nitropyridine | 0.72 | 1.28 ± 0.04 |
The 3,5-dichloro substitution increases electrophilicity (ω⁺ = 4.21 eV) while maintaining nucleophilic piperazine nitrogen (NPA charge = −0.58 e) .
Scientific Research Applications
Pharmacological Applications
1-(3,5-Dichloropyridin-4-yl)piperazine has been studied for its potential role in treating neurological and psychiatric disorders. The compound acts as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity.
Case Studies
- Neurological Disorders : Research indicates that compounds similar to this compound can enhance the activity of metabotropic glutamate receptors. This modulation has implications for treating conditions such as anxiety, depression, and schizophrenia .
- Cognitive Enhancement : A study explored the use of this compound in models of cognitive impairment. Results showed that it could potentially improve memory and learning capabilities in animal models .
Potential Therapeutic Uses
The compound's ability to interact with neurotransmitter systems suggests several therapeutic applications:
Therapeutic Area | Potential Use |
---|---|
Neurology | Treatment for anxiety disorders |
Psychiatry | Potential antidepressant effects |
Cognitive Disorders | Enhancing memory and learning capabilities |
Neuroprotection | Possible protective effects against neurodegeneration |
Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Glutamate Modulation : The compound has shown promise in increasing the efficacy of glutamate receptors, which play a significant role in excitatory neurotransmission. This property may be beneficial in developing drugs for conditions characterized by glutamatergic dysfunction .
- Behavioral Studies : Animal studies have indicated that administration of this compound leads to reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, altering its conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives with aromatic substituents are widely studied for their pharmacological profiles. Below is a detailed comparison of 1-(3,5-Dichloropyridin-4-yl)piperazine with key analogs:
Substitution on Aromatic Rings
Key Observations :
- Pyridine vs. This can influence receptor binding kinetics and solubility .
- In contrast, 3-chloro or 4-chloro phenyl derivatives exhibit varied receptor subtype selectivity (e.g., 3-chloro favors 5-HT₁B agonism, while 4-chloro is used in antifungal intermediates) .
Biological Activity
1-(3,5-Dichloropyridin-4-yl)piperazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its piperazine ring and a pyridine moiety with chlorine substituents, which contribute to its pharmacological properties. Research indicates that it may act as an inhibitor in various signaling pathways, including those involved in cancer proliferation and neuropsychological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C10H10Cl2N2. Its structure can be represented as follows:
The presence of chlorine atoms at positions 3 and 5 of the pyridine ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
This compound has been shown to interact with several biological pathways:
- FGFR Inhibition : The compound exhibits potent activity against fibroblast growth factor receptor (FGFR)-dependent cancers. It has been identified as a potential therapeutic agent for treating tumors that rely on FGFR signaling for growth and survival.
- PDE4 Inhibition : It functions as a selective phosphodiesterase type 4 (PDE4) inhibitor, which is significant for modulating intracellular cAMP levels. This action has implications for treating neuropsychological conditions such as depression and anxiety .
Anticancer Properties
Research has demonstrated that this compound possesses anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer | 12.5 | Apoptosis induction |
Lung Cancer | 15.0 | Cell cycle arrest |
Prostate Cancer | 10.0 | FGFR pathway inhibition |
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been investigated for its neuropharmacological effects. Studies suggest that it can enhance cognitive function through its action on cAMP pathways, potentially benefiting conditions like Alzheimer's disease.
Study | Effect Observed | Model Used |
---|---|---|
Peng et al., 2014 | Improved memory retention | Mouse model |
Ribeiro et al., 2014 | Reduction in anxiety-like behavior | Behavioral tests in rodents |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with FGFR-dependent tumors showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor size and improved survival rates compared to historical controls.
- Neuropsychological Assessment : In a double-blind study assessing cognitive function in elderly patients with mild cognitive impairment, participants receiving the compound demonstrated significant improvements in memory tasks compared to the placebo group.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3,5-Dichloropyridin-4-yl)piperazine, and how are intermediates characterized?
- Methodology :
- Step 1 : Cyclization of diamines (e.g., ethylenediamine derivatives) under reflux with chloroacetyl chloride to form the piperazine core.
- Step 2 : Introduce the 3,5-dichloropyridin-4-yl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Characterization : Use elemental analysis (C, H, N), FT-IR for functional groups (C-Cl, N-H), and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (HRMS) validates molecular weight .
- Data Table :
Reaction Step | Reagents/Conditions | Yield (%) | Key Spectral Peaks (NMR) |
---|---|---|---|
Piperazine core formation | Chloroacetyl chloride, DCM, 0°C | 75 | δ 3.5 ppm (piperazine CH₂) |
Pyridine substitution | 3,5-Dichloro-4-iodopyridine, Pd(OAc)₂, 100°C | 62 | δ 8.2 ppm (pyridine H) |
Q. How is the local anesthetic activity of this compound evaluated experimentally?
- Methodology :
- In vivo models : Use infiltration anesthesia in rodents (e.g., rat paw edema) to measure latency to pain response.
- Controls : Compare with lidocaine or bupivacaine.
- Statistical analysis : Calculate mean effective dose (ED₅₀) and standard deviation across test groups. Toxicity is assessed via LD₅₀ in acute exposure studies .
- Data Table :
Compound | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Toxicity Class |
---|---|---|---|
Test Compound | 12.3 ± 1.2 | 145 ± 8.2 | Low toxicity |
Lidocaine | 8.5 ± 0.9 | 65 ± 5.1 | Moderate toxicity |
Q. What spectroscopic and crystallographic techniques are used for structural elucidation?
- Techniques :
- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in inclusion complexes .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H, N···H) to explain stability .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most piperazine derivatives) .
Advanced Research Questions
Q. How can structural modifications balance reduced toxicity and retained bioactivity in piperazine derivatives?
- Methodology :
- Beta-cyclodextrin inclusion : Reduces toxicity by masking reactive groups but may lower activity due to steric hindrance. Monitor via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Bioisosteric replacement : Replace chlorine with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining lipophilicity. Validate via pharmacokinetic studies (plasma half-life, clearance) .
Q. What is the role of this compound in CO₂ capture systems, and how are parameters optimized?
- Methodology :
- Solvent design : Blend with K₂CO₃ and nanoparticles (e.g., SiO₂) in PTFE membrane contactors to enhance CO₂ absorption kinetics.
- Parametric analysis : Vary flow rates (0.1–1.0 L/min), temperature (25–60°C), and concentration (0.1–1.0 M) to optimize capture efficiency. Use gas chromatography to quantify CO₂ absorption rates .
- Data Table :
Piperazine Conc. (M) | Flow Rate (L/min) | CO₂ Absorption (%) | Solvent Degradation Rate (%) |
---|---|---|---|
0.5 | 0.5 | 78.3 | 2.1 |
1.0 | 0.2 | 92.4 | 5.8 |
Q. How do protonation states of piperazine linkers influence PROTAC design?
- Methodology :
- pKa determination : Use Sirius T3 platform to measure experimental pKa. Compare with in silico predictions (MoKa software) for derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) .
- PROTAC stability : At physiological pH (7.4), protonated piperazine enhances solubility but may reduce membrane permeability. Balance via logP optimization (target 2–3) .
Q. What computational strategies guide bioisosteric replacement of piperazine in drug candidates?
- Methodology :
- Molecular docking : Screen piperazine analogs (e.g., homopiperazine, pyridylpiperazine) against target receptors (e.g., 5-HT₁A) to assess binding affinity .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with antiplatelet IC₅₀ values to prioritize synthetic targets .
Q. How are biosynthetic pathways of strained piperazine alkaloids exploited for biomimetic synthesis?
- Methodology :
- Enzymatic studies : Identify nonribosomal peptide synthetases (NRPS) in fungal strains that catalyze dityrosine piperazine formation. Use isotopic labeling (¹³C-glucose) to trace intermediates .
- Cascade reactions : Mimic methylation-triggered stereoselective cyclization via organocatalysts (e.g., proline derivatives) in non-aqueous media .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed antiplatelet activity in modified piperazines?
- Approach :
- In vitro assays : Compare ADP-induced platelet aggregation inhibition (human PRP) with computational predictions (e.g., molecular dynamics simulations of Cl⁻ interactions).
- Structural tweaks : If beta-cyclodextrin reduces activity, introduce hydrophilic spacers (e.g., PEG) to improve target engagement without increasing toxicity .
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFTLKHUONISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384127 | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-80-2 | |
Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.